N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, thienyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorophenyl with a suitable sulfonyl chloride reagent under basic conditions.
Thienyl Ethylation: The intermediate is then reacted with a thienyl ethyl halide in the presence of a base to form the thienyl ethyl derivative.
Coupling with Nitrobenzamide: The final step involves coupling the thienyl ethyl derivative with 4-nitrobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group and has similar applications in medicinal chemistry.
Thiazole Derivatives: These compounds have diverse biological activities and are structurally related due to the presence of sulfur and nitrogen atoms in a heterocyclic ring.
Indole Derivatives: These compounds are known for their wide range of biological activities and structural similarities due to the presence of aromatic rings.
Uniqueness
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is unique due to its combination of fluorophenyl, sulfonyl, thienyl, and nitrobenzamide groups, which confer specific chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5S2/c20-14-5-9-16(10-6-14)29(26,27)18(17-2-1-11-28-17)12-21-19(23)13-3-7-15(8-4-13)22(24)25/h1-11,18H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXIUKNWQCZEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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